N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4-(2-((2-Chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule featuring a thiazole core linked to a 3,5-dimethoxybenzamide moiety and a 2-chlorobenzyl-substituted acetamide side chain.
Properties
Molecular Formula |
C21H20ClN3O4S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-16-7-14(8-17(10-16)29-2)20(27)25-21-24-15(12-30-21)9-19(26)23-11-13-5-3-4-6-18(13)22/h3-8,10,12H,9,11H2,1-2H3,(H,23,26)(H,24,25,27) |
InChI Key |
LQCAWTHUNDQRON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenylmethyl halide and a suitable nucleophile.
Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an isocyanate or a carbamoyl chloride.
Attachment of the Benzamide Group: The final step involves coupling the thiazole intermediate with 3,5-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and benzamide moieties.
Reduction: Reduced forms of the benzamide group, potentially leading to amines.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industrial applications, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, that require specific functional groups for enhanced performance.
Mechanism of Action
The mechanism of action of N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s thiazole ring and benzamide group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several classes of molecules reported in the literature:
Urea-Thiazole Hybrids ()
Compounds such as 1f , 1g , 2a , and 2b () incorporate urea linkages instead of the benzamide group in the target molecule. These urea derivatives feature substituents like trifluoromethyl (CF₃), benzyloxy, and halogens (Cl, F) on aryl rings. Key differences include:
- Electron Effects : The target’s 3,5-dimethoxy groups are electron-donating, enhancing solubility in polar solvents, whereas CF₃ (e.g., 1f, 3d) and halogen substituents (e.g., 2b: Cl) increase hydrophobicity .
Benzamide-Thiazole Derivatives ()
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () shares the thiazole-benzamide backbone with the target compound but differs in substituents:
- Halogen Positioning : The target has a 2-chlorobenzyl group on the acetamide side chain, while ’s compound features Cl on the thiazole and F on the benzamide. This difference may alter binding specificity in biological targets (e.g., PFOR enzyme inhibition) .
- Crystal Packing : highlights intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) stabilizing the crystal lattice, suggesting similar packing could occur in the target compound depending on substituent polarity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Melting Points : Urea derivatives (1g, 3d) exhibit higher melting points (>200 °C) due to strong hydrogen bonding, whereas benzamide analogs (e.g., ) may have lower values depending on substituents .
- Mass Spectrometry : The target’s molecular weight can be approximated using analogs; e.g., 3,5-dimethoxy groups would increase mass compared to halogenated derivatives .
Biological Activity
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole ring and multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 445.9 g/mol. The compound is characterized by its unique combination of a thiazole moiety and a chlorobenzyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O4S |
| Molecular Weight | 445.9 g/mol |
| CAS Number | 1005294-92-7 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity:
Studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For instance, in vitro assays showed that it inhibits the growth of solid tumors with an IC50 value indicating effective cytotoxicity.
2. Mechanism of Action:
The mechanism of action is believed to involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. The thiazole ring may play a crucial role in interacting with biological targets, potentially affecting cell cycle regulation and apoptosis pathways.
3. Pharmacokinetics:
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, making it a candidate for further development.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Effects: A study conducted on HepG2 liver cancer cells revealed that treatment with this compound led to significant apoptosis and G2/M phase arrest, indicating its potential as an anticancer agent .
- Synergistic Effects: Research has also indicated that this compound can enhance the efficacy of other anticancer drugs when used in combination therapies, suggesting potential for improved treatment regimens .
Interaction Studies
Interaction studies are crucial for elucidating the pharmacodynamics of this compound. These studies often involve:
- Binding Affinity Tests: Assessing how well the compound binds to target proteins or receptors.
- Cellular Uptake Studies: Investigating how effectively the compound is taken up by different cell types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
